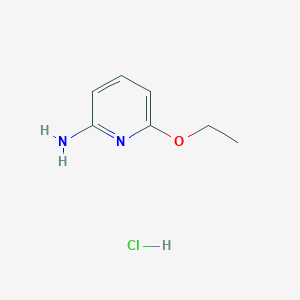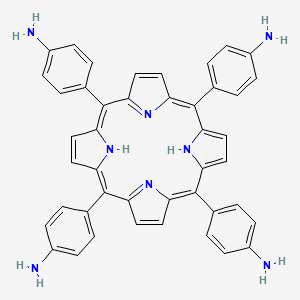
5,10,15,20-四(4-氨基苯基)-21H,23H-卟啉
描述
5,10,15,20-Tetrakis(4-aminophenyl)-21H,23H-porphine is a porphyrin derivative with the molecular formula C44H34N8 and a molecular weight of 674.81 . It appears as a blue-purple crystalline powder .
Synthesis Analysis
The synthesis of 5,10,15,20-Tetrakis(4-aminophenyl)-21H,23H-porphine involves the use of 5,10,15,20-TETRAKIS (4-AMINOPHENYL)-21H,23H-PORPHINE and Cobalt (II) acetate tetrahydrate . Another method involves the use of conventional and microwave-assisted techniques, which have been reported to yield high yields ranging from 55 to 78% .
Molecular Structure Analysis
The molecular structure of 5,10,15,20-Tetrakis(4-aminophenyl)-21H,23H-porphine is complex, with multiple aromatic rings and nitrogen atoms . The InChI Key is WLCKPHYUFDYULK-UHFFFAOYSA-N .
Chemical Reactions Analysis
5,10,15,20-Tetrakis(4-aminophenyl)-21H,23H-porphine can form complexes with Mn3+ . It can also be used to synthesize its cobalt (II) derivative .
Physical And Chemical Properties Analysis
5,10,15,20-Tetrakis(4-aminophenyl)-21H,23H-porphine is a dark blue to dark purple to black powder or crystals . It has a molecular weight of 674.81 g/mol .
科学研究应用
卟啉衍生物的合成
5,10,15,20-四(4-氨基苯基)-21H,23H-卟啉已被用于合成卟啉α,ω-双(甲基氨基)肽构造。这些构造对于创造新型聚合物卟啉锰(III)试剂至关重要,可能增强MRI应用中的对比度(Matthews, Pouton, & Threadgill, 1999)。
电极表面的离子缔合
研究已探索了5,10,15,20-四(4-氨基苯基)-21H,23H-卟啉衍生物在研究电极表面的离子缔合方面的应用。这包括使用循环伏安法检查六氰合铁(III)/(II)离子的表面离子对,对电化学分析技术做出了重要贡献(Zhang, Lever, & Pietro, 1997)。
与碳纳米管的相互作用
这种化合物的衍生物,5,10,15,20-四(十六烷氧基苯基)-21H,23H-卟啉,已被发现能选择性地与半导体单壁碳纳米管相互作用。这种相互作用有助于富集半导体纳米管,在纳米技术和材料科学中提供应用(Li et al., 2004)。
界面的荧光研究
通过全内反射荧光法研究了该化合物的衍生物在界面离子缔合吸附行为。这项研究对于理解卟啉在各种环境中的吸附性至关重要,可能影响传感器和界面材料的设计(Saitoh & Watarai, 1997)。
与核酸化合物的光谱研究
对水溶性阳离子卟啉,即5,10,15,20-四(4-氨基苯基)-21H,23H-卟啉的衍生物,以及它们与核酸化合物的相互作用进行了光谱研究。这项研究为理解这些卟啉与生物分子的相互作用提供了见解,对生物物理学和生物化学应用至关重要(Makarska-Białokoz, 2013)。
卟啉组装中的手性
对无手性卟啉衍生物的研究表明,在某些条件下会出现自发对称性破缺和宏观超分子手性。这项研究为探索材料科学中的手性开辟了途径,特别是在超分子化学中(Chen et al., 2006)。
生物化学相互作用中的荧光猝灭
对尿酸与阳离子卟啉的荧光猝灭行为进行的研究,即5,10,15,20-四(4-氨基苯基)-21H,23H-卟啉的衍生物,为理解生物系统中的生物化学相互作用和荧光现象提供了宝贵的数据(Makarska-Białokoz & Borowski, 2015)。
结合亲和力研究
基于5,10,15,20-四(4-氨基苯基)-21H,23H-卟啉的氟化卟啉的合成和结合性质展示了卟啉化学中的新结合模式。这项研究对于开发光学传感器和理解氟亲和性相互作用至关重要(Paleta et al., 2002)。
安全和危害
Users should avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling 5,10,15,20-Tetrakis(4-aminophenyl)-21H,23H-porphine . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
未来方向
作用机制
Mode of Action
It’s possible that the compound interacts with its targets in a complex manner that requires further investigation .
Biochemical Pathways
The compound likely influences multiple pathways, given its complex structure and potential interactions with various targets .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics .
Result of Action
These effects would be dependent on the compound’s targets and mode of action .
Action Environment
Such factors could include pH, temperature, and the presence of other molecules .
生化分析
Biochemical Properties
5,10,15,20-Tetrakis(4-aminophenyl)-21H,23H-porphine plays a pivotal role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of the porphyrin ring to the active site of the enzyme, facilitating or inhibiting its activity. Additionally, 5,10,15,20-Tetrakis(4-aminophenyl)-21H,23H-porphine can form complexes with metal ions, which can further modulate its biochemical activity .
Cellular Effects
The effects of 5,10,15,20-Tetrakis(4-aminophenyl)-21H,23H-porphine on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in photodynamic therapy, this compound can generate reactive oxygen species (ROS) upon light activation, leading to cell death in targeted cancer cells. This process involves the disruption of cellular membranes, DNA damage, and the induction of apoptosis. Moreover, 5,10,15,20-Tetrakis(4-aminophenyl)-21H,23H-porphine can affect mitochondrial function, further influencing cellular energy metabolism .
Molecular Mechanism
At the molecular level, 5,10,15,20-Tetrakis(4-aminophenyl)-21H,23H-porphine exerts its effects through several mechanisms. One primary mechanism is its ability to bind to biomolecules, such as proteins and nucleic acids. This binding can result in enzyme inhibition or activation, depending on the context. For instance, the compound can inhibit the activity of certain proteases by binding to their active sites. Additionally, it can induce changes in gene expression by interacting with transcription factors or DNA itself. These interactions can lead to the upregulation or downregulation of specific genes, thereby altering cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,10,15,20-Tetrakis(4-aminophenyl)-21H,23H-porphine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under certain conditions, it can degrade over time, especially when exposed to light and oxygen. This degradation can lead to a decrease in its efficacy in photodynamic therapy. Long-term studies in vitro and in vivo have also indicated that prolonged exposure to 5,10,15,20-Tetrakis(4-aminophenyl)-21H,23H-porphine can result in adaptive cellular responses, such as the upregulation of antioxidant defenses .
Dosage Effects in Animal Models
The effects of 5,10,15,20-Tetrakis(4-aminophenyl)-21H,23H-porphine vary with different dosages in animal models. At low doses, the compound can effectively induce photodynamic effects without significant toxicity. At higher doses, toxic effects can be observed, including damage to healthy tissues and organs. Threshold effects have been noted, where a specific dosage range is required to achieve the desired therapeutic effect without causing adverse reactions. These findings underscore the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
5,10,15,20-Tetrakis(4-aminophenyl)-21H,23H-porphine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and clearance from the body. The compound can also affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes. For instance, it can inhibit the activity of certain oxidases, leading to changes in the levels of reactive oxygen species and other metabolites .
Transport and Distribution
The transport and distribution of 5,10,15,20-Tetrakis(4-aminophenyl)-21H,23H-porphine within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through endocytosis and distributed to different cellular compartments. It has been observed to accumulate in mitochondria, where it can exert its effects on cellular metabolism. Additionally, binding proteins in the bloodstream can facilitate its transport to target tissues, enhancing its therapeutic efficacy .
Subcellular Localization
The subcellular localization of 5,10,15,20-Tetrakis(4-aminophenyl)-21H,23H-porphine is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the mitochondria, where it can generate reactive oxygen species upon light activation. This localization is essential for its role in photodynamic therapy, as it ensures that the compound is in close proximity to its targets .
属性
IUPAC Name |
4-[10,15,20-tris(4-aminophenyl)-21,23-dihydroporphyrin-5-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H34N8/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27/h1-24,49,52H,45-48H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REPFNYFEIOZRLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)N)C8=CC=C(C=C8)N)C=C4)C9=CC=C(C=C9)N)N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H34N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801261827 | |
| Record name | 5,10,15,20-Tetrakis(4-aminophenyl)porphyrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801261827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
674.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22112-84-1 | |
| Record name | Tetra-(4-aminophenyl)porphyrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022112841 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,10,15,20-Tetrakis(4-aminophenyl)porphyrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801261827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,10,15,20-Tetrakis(4-aminophenyl)porphyrin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B1436435.png)
![2-{2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethoxy}ethanol](/img/structure/B1436436.png)
![4-(5-Methyl-3,7-dioxo-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-1-yl)benzoic acid](/img/structure/B1436437.png)

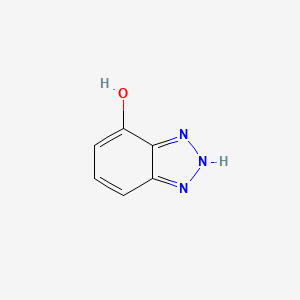
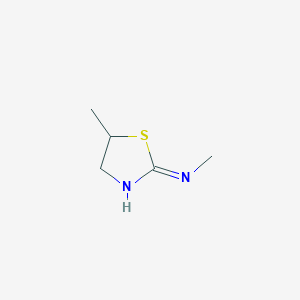
![1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B1436444.png)

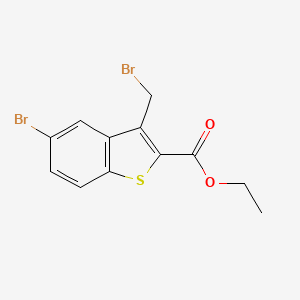
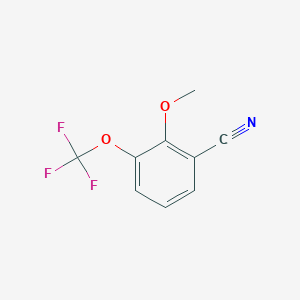
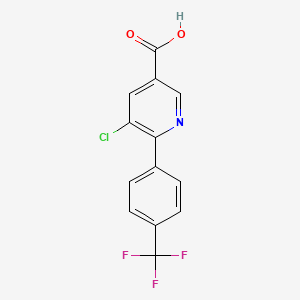
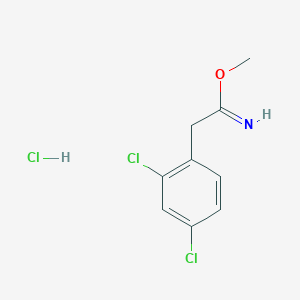
![Tricyclo[3.2.1.0,2,4]octane-6-carboxylic acid](/img/structure/B1436452.png)
